Tridodecylmethylammonium iodide

Overview

Description

Tridodecylmethylammonium iodide is a quaternary ammonium compound with the molecular formula C₃₇H₇₈IN and a molecular weight of 663.93 g/mol . It is known for its role as a cationic surfactant and phase-transfer catalyst. This compound is characterized by its ability to form micelles and its effectiveness in various chemical reactions, particularly in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridodecylmethylammonium iodide can be synthesized through the quaternization of tridodecylamine with methyl iodide. The reaction typically involves the following steps:

- Dissolve tridodecylamine in an appropriate solvent such as acetonitrile.

- Add methyl iodide to the solution.

- Heat the mixture under reflux conditions for several hours.

- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.

- Filter and purify the product by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .

Types of Reactions:

Substitution: It undergoes nucleophilic substitution reactions where the iodide ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Substitution: Nucleophiles such as chloride, bromide, or hydroxide ions can be used.

Major Products:

Oxidation: The major products depend on the substrate being oxidized.

Substitution: The major products are the corresponding quaternary ammonium salts with different anions.

Scientific Research Applications

Tridodecylmethylammonium iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tridodecylmethylammonium iodide involves its role as a cationic surfactant and phase-transfer catalyst. It facilitates the transfer of ions or molecules between different phases, enhancing the rate of chemical reactions. The compound interacts with molecular targets such as enzymes and cell membranes, disrupting their structure and function .

Comparison with Similar Compounds

- Didodecyldimethylammonium bromide

- Tetraethylammonium iodide

- Tetramethylammonium iodide

Comparison: Tridodecylmethylammonium iodide is unique due to its triple long-chain alkyl groups, which enhance its surfactant properties and ability to form micelles. This makes it more effective in applications requiring strong surface activity and phase-transfer catalysis compared to other quaternary ammonium compounds with shorter alkyl chains .

Biological Activity

Tridodecylmethylammonium iodide (TDMAI) is a quaternary ammonium compound with the chemical formula and CAS number 29710-98-3. This compound is primarily used in various biological and chemical applications due to its surfactant properties. Its unique structure allows it to interact with lipid membranes, making it a subject of interest in biological research.

TDMAI is characterized by its long hydrophobic alkyl chains, which contribute to its amphiphilic nature. This property enables it to interact with biological membranes, altering their permeability and fluidity.

| Property | Value |

|---|---|

| Molecular Weight | 617.00 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥ 97% |

| Solubility | Soluble in water and organic solvents |

TDMAI primarily interacts with lipid bilayers and hydrophobic regions within biological systems. It disrupts membrane integrity, which can lead to cell lysis or altered cellular functions. The mechanism involves:

- Membrane Disruption : TDMAI integrates into lipid bilayers, leading to increased permeability and potential leakage of cellular contents.

- Interaction with Proteins : It can modify the activity of membrane proteins, influencing signal transduction pathways.

Antimicrobial Properties

TDMAI exhibits significant antimicrobial activity against various bacterial strains. Research indicates that it can effectively disrupt the cell membranes of Gram-positive and Gram-negative bacteria, leading to cell death.

- Case Study : A study demonstrated that TDMAI showed inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

Cytotoxicity

While TDMAI has beneficial antimicrobial properties, its cytotoxic effects on eukaryotic cells have been documented.

- Research Findings : In vitro studies revealed that TDMAI induced cytotoxicity in human cell lines at concentrations above 100 µg/mL, suggesting a dose-dependent relationship between TDMAI concentration and cell viability.

Effects on Cellular Membranes

TDMAI's interaction with cellular membranes has been studied using fluorescence microscopy and FTIR spectroscopy.

- Fluorescence Studies : Investigations showed that TDMAI incorporation into lipid bilayers resulted in increased fluorescence intensity, indicating membrane disruption.

- FTIR Analysis : FTIR spectra indicated changes in the vibrational modes of lipid molecules upon TDMAI treatment, confirming its impact on membrane structure.

Pharmaceutical Formulations

Due to its surfactant properties, TDMAI is used in pharmaceutical formulations as a stabilizer for emulsions and suspensions.

Biocides

TDMAI is utilized as a biocide in various industrial applications, including water treatment and surface disinfection.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tridodecylmethylammonium iodide, and how do preparation conditions influence its purity and yield?

- Methodological Answer : this compound (CAS 29710-98-3) is synthesized via alkylation of methylamine with dodecyl iodide or through micellar-mediated reactions. A non-aqueous approach involves dissolving precursors (e.g., MoCl₄) in ternary mixtures of this compound, hexanol, and octane, followed by anion exchange with H₂S or ammonium sulfide . Purity depends on reaction stoichiometry, solvent choice, and purification steps (e.g., recrystallization from ethanol). Yield optimization requires strict control of moisture and oxygen to prevent byproduct formation .

Q. How can researchers characterize the structural and thermal properties of this compound using standard analytical techniques?

- Methodological Answer :

- Structural Analysis : X-ray diffraction (XRD) confirms crystallinity and phase purity. Attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) identifies vibrational modes of the ammonium headgroup (e.g., C-N stretching at ~1480 cm⁻¹) and alkyl chains .

- Thermal Properties : Thermogravimetric analysis (TGA) reveals decomposition onset temperatures (>300°C) and moisture sensitivity. Differential scanning calorimetry (DSC) detects phase transitions, with a reported melting point of 106–107°C .

Advanced Research Questions

Q. How does this compound facilitate controlled synthesis of transition metal sulfide nanomaterials, and what mechanistic insights explain its role in stabilizing nanoclusters?

- Methodological Answer : In micellar synthesis, this compound acts as a surfactant, forming inverse micelles that template MoS₂ or WS₂ nanodisks. The hydrophobic alkyl chains create a size-restricted environment, enabling monodisperse clusters (3.5–8 nm). Mechanistically, the iodide counterion participates in anion exchange (e.g., Cl⁻ → S²⁻), while the ammonium headgroup stabilizes intermediate species via electrostatic interactions. Size-dependent free energy minima govern cluster uniformity .

Q. What experimental strategies can resolve contradictions in carrier type (p-type vs. n-type) observed in hybrid perovskite systems when using quaternary ammonium salts like this compound?

- Methodological Answer : Carrier type discrepancies arise from oxidation states of metal ions (e.g., Sn²⁺ → Sn⁴⁺) and preparation conditions. To resolve this:

- Controlled Atmosphere Synthesis : Conduct reactions under inert gas to minimize oxidation-induced p-type behavior .

- Doping Analysis : Use Hall-effect measurements to quantify carrier concentration and Seebeck coefficient to determine polarity. For example, air-exposed samples exhibit p-type conductivity due to Sn⁴⁺ doping, while solution-processed samples are n-type .

- Surface Passivation : Apply post-synthetic treatments (e.g., iodide-rich coatings) to suppress surface defects and stabilize carrier type .

Q. How does the alkyl chain length of quaternary ammonium salts like this compound impact their efficacy in phase-transfer catalysis or membrane-based sensing applications?

- Methodological Answer : The C12 alkyl chains enhance hydrophobicity, enabling:

- Phase-Transfer Catalysis : Efficient partitioning of reactants between aqueous and organic phases, with longer chains increasing solubility in non-polar solvents.

- Membrane Sensing : Optimization of ion-selective electrode membranes, where chain length modulates potentiometric response sensitivity (e.g., 0.02 mM tridodecylmethylammonium chloride maximizes SDS detection ). Comparative studies with shorter-chain analogs (e.g., tetramethylammonium iodide) show reduced stability in prolonged experiments .

Properties

IUPAC Name |

tridodecyl(methyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H78N.HI/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;/h5-37H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLISGAUAJZAGL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

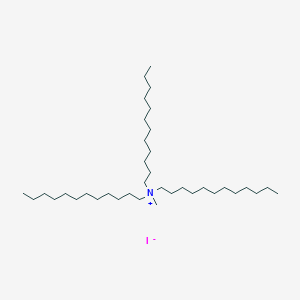

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H78IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583626 | |

| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29710-98-3 | |

| Record name | N,N-Didodecyl-N-methyldodecan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.